SOS β1 Polymorph Melting Point Exceeds POP and POS by ≥6.3°C: Direct Polymorphism Comparison
The most stable β1 polymorph of SOS melts at 43.0°C, which is 6.3°C higher than POP β1 (36.7°C) and 7.1°C higher than POS β (35.9°C), measured by DSC and confirmed by X-ray diffraction on 99.9% pure samples in a direct head-to-head study [1]. An independent study corroborated SOS β1 melting at 42.5–43.0°C versus POP β1 at 35.5–36.0°C [2]. This melting point differential is the primary physicochemical driver of SOS's superior thermal stability in chocolate fat phases.
| Evidence Dimension | β1 (most stable) polymorph melting point |
|---|---|
| Target Compound Data | SOS β1: 43.0°C |
| Comparator Or Baseline | POP β1: 36.7°C; POS β: 35.9°C |
| Quantified Difference | ΔT_m = +6.3°C vs. POP; +7.1°C vs. POS |
| Conditions | DSC and XRD; 99.9% purity samples; melt crystallization (Sato et al. 1991, J. Am. Oil Chem. Soc. 68:710–715) |
Why This Matters
A 6.3–7.1°C higher melting point directly translates to measurable improvements in chocolate heat stability (solid above 32°C vs. CB-chocolate shape loss) and enables procurement of heat-resistant CBEs for tropical markets.
- [1] Sato, K., Arishima, T., Wang, Z. H., Ojima, K., Sagi, N., & Mori, H. (1991). Polymorphism of POS. I. Occurrence and polymorphic transformation. Journal of the American Oil Chemists' Society, 68(10), 710–715. https://doi.org/10.1007/BF02662157 View Source
- [2] Ghazani, S. M., & Marangoni, A. G. (2018). The Triclinic Polymorphism of Cocoa Butter Is Dictated by Its Major Molecular Species, 1-Palmitoyl, 2-Oleoyl, 3-Stearoyl Glycerol (POS). Crystal Growth & Design, 19(1), 90–97. https://doi.org/10.1021/acs.cgd.8b00973 View Source
